2-Thiocytidine - 13239-97-9

2-Thiocytidine

Catalog Number: EVT-333218
CAS Number: 13239-97-9
Molecular Formula: C9H13N3O4S
Molecular Weight: 259.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Thiocytidine (s2C) is a naturally occurring sulfur-containing pyrimidine nucleoside found exclusively in transfer RNA (tRNA) molecules. [] It is characterized by the presence of a sulfur atom at the C2 position of the cytidine base. [] 2-Thiocytidine is found in both prokaryotic and eukaryotic organisms but is generally more abundant in bacteria. [] While the exact biological functions of 2-Thiocytidine are not fully understood, its presence in tRNA suggests a role in translation and its regulation. []

2-Thiocytidine 5'-triphosphate (s2CTP)

  • Compound Description: 2-Thiocytidine 5'-triphosphate (s2CTP) is a thio-analog of cytidine 5'-triphosphate (CTP) where the oxygen atom at the 2-position of the cytidine ring is replaced by a sulfur atom. s2CTP can be incorporated into RNA by tRNA nucleotidyltransferase in place of CTP. [, , ]
  • Relevance: s2CTP is a direct precursor to 2-Thiocytidine in the tRNA nucleotidyltransferase-catalyzed reaction. This modified nucleotide can be incorporated into both cytidine sites of the C-C-A terminus of tRNAs, and even into additional positions. []

2-Thiocytidine 5'-monophosphate (s2CMP)

  • Compound Description: 2-Thiocytidine 5'-monophosphate (s2CMP) is a nucleotide and the monophosphate form of 2-Thiocytidine. It can be incorporated into RNA molecules by tRNA nucleotidyltransferase. [, , , ]
  • Relevance: s2CMP is structurally similar to 2-Thiocytidine and acts as an intermediate in its biosynthesis within tRNAs. [] The presence of s2CMP within tRNA molecules can influence their interaction with other molecules, including enzymes and p-hydroxymercuribenzoate. []

4-Amino-2-carbamoylmethylthio-1-(β-D-ribofuranosyl)pyrimidinium chloride

  • Compound Description: This compound is a cationic derivative of 2-Thiocytidine generated by the alkylation of 2-Thiocytidine with iodoacetamide. This derivative is unstable in water and undergoes hydrolysis of the glycosidic bond. []
  • Relevance: This derivative is significant because it highlights the reactivity of the sulfur atom in 2-Thiocytidine and its susceptibility to alkylation, leading to further degradation. [] The formation and properties of this compound contribute to the understanding of 2-Thiocytidine's chemical behavior. []

5-Iodocytidine

  • Compound Description: 5-Iodocytidine is a cytidine analog where an iodine atom replaces the hydrogen at the 5-position of the cytidine ring. []
  • Relevance: This compound was used in conjunction with 2-Thiocytidine to study the effects of modifying the 3'-terminal end of tRNA on protein biosynthesis. Replacing cytidine residues with 5-Iodocytidine in the CpCpA end of tRNAs leads to reduced activity in protein synthesis. []

4-Thiouridine (s4U)

  • Compound Description: 4-Thiouridine is a uridine analog with a sulfur atom substituting the oxygen at position 4 of the uridine ring. It is a common tRNA modification found in bacteria, archaea, and eukaryotes, often present in the first position of the anticodon. [, , , ]

5-Methylaminomethyl-2-thiouridine (mnm5s2U)

  • Compound Description: This thiolated uridine derivative is found in the tRNA of various organisms, especially in the wobble position (position 34) of tRNAs responsible for reading codons in split codon boxes. [, , , ]
  • Relevance: 5-Methylaminomethyl-2-thiouridine and 2-Thiocytidine are both thionucleosides found in tRNA. Their biosynthesis pathways share a common origin, requiring the cysteine desulfurase IscS. [, , ] The presence or absence of these modifications significantly impacts tRNA function, including codon recognition and translational efficiency. []

5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U)

  • Compound Description: This modified nucleoside is found in the wobble position of certain tRNAs (Gln, Lys, Glu) in eukaryotes and archaea. It plays a crucial role in accurate and efficient translation by promoting correct codon recognition. [, ]
  • Relevance: Both mcm5s2U and 2-Thiocytidine are sulfur-containing modifications found in tRNA, highlighting the importance of sulfur in modulating tRNA structure and function. [, ] The presence of mcm5s2U in the wobble position of certain tRNAs, in contrast to 2-thiocytidine typically found at position 32, emphasizes the specificity of these modifications for different tRNA species and their distinct roles in translation. [, ]

5-Carboxymethylaminomethyl-2-thiouridine (cmnm5s2U)

  • Compound Description: This 2-thiouridine derivative is another modified nucleoside found in tRNA. It is involved in the proper decoding of mRNA and maintaining translational fidelity. [, , , ]
  • Relevance: Similar to 2-Thiocytidine, cmnm5s2U is a thiolated nucleoside and its synthesis is also affected by mutations in the iscS gene, indicating a shared biosynthetic pathway. [, ] Both modifications contribute to the accurate translation of the genetic code. [, ]

N6-(4-Hydroxyisopentenyl)-2-methylthioadenosine (ms2io6A)

  • Compound Description: This modified adenosine derivative is found in tRNA and plays a role in stabilizing codon-anticodon interactions during translation. [, , ]
  • Relevance: ms2io6A and 2-Thiocytidine are both thiolated nucleosides found in tRNA but differ in their core nucleobase (adenosine vs. cytidine). [, , ] While both require the cysteine desulfurase IscS for their biosynthesis, ms2io6A synthesis relies on iron-sulfur cluster proteins, unlike s2C. [, ]

Poly(2-thiocytidylic acid) [poly(s2C)]

  • Compound Description: Poly(2-thiocytidylic acid) is a synthetic RNA analog where all cytidine units are replaced with 2-thiocytidine. It forms less stable double-stranded structures compared to poly(C). []
  • Relevance: Poly(s2C) helps understand the structural and biophysical consequences of replacing cytidine with 2-thiocytidine in RNA molecules. [] It demonstrates that the presence of the sulfur atom affects the stability of the double helix structure. []

2-Thiouridine (s2U)

  • Compound Description: 2-Thiouridine is a modified nucleoside where a sulfur atom replaces the oxygen at the 2-position of the uridine ring. It is found in various RNA species, particularly in tRNA, and influences tRNA structure and function, including codon recognition and translational efficiency. [, , , ]
  • Relevance: Both 2-Thiouridine and 2-Thiocytidine are thio-analogs of their respective parent nucleosides, indicating a common structural theme in nucleic acid modifications. [, , , ] They share similar biosynthetic pathways involving cysteine desulfurases and sulfur-carrier proteins. [, , ]
  • Compound Description: A sulfur-substituted derivative of thymidine with the sulfur atom at the 4-position. This modification influences the photophysical properties of DNA. []
  • Relevance: Similar to 2-Thiocytidine, 4-Thiothymidine highlights the ability of sulfur substitutions to significantly alter the photophysical properties of nucleic acids. [] Both modifications demonstrate the potential of sulfur-containing nucleosides for applications in photocrosslinking and probing nucleic acid structure and dynamics. []
Source and Classification

2-Thiocytidine is derived from cytidine, a standard nucleoside found in RNA. The introduction of sulfur at the second carbon position of the ribose sugar results in its classification as a thiouridine derivative. This modification has been observed in various organisms, including bacteria and eukaryotes, where it contributes to the stability and functionality of tRNA molecules.

Synthesis Analysis

The synthesis of 2-thiocytidine can be achieved through several methods, primarily focusing on chemical modifications of existing nucleosides. One common method involves the use of sulfur-containing reagents to replace the oxygen atom in cytidine with sulfur.

Key Synthesis Methods

  1. Chemical Synthesis:
    • The chemical synthesis typically employs phosphoramidite chemistry, which allows for the incorporation of 2-thiocytidine into oligonucleotide sequences. This method often uses N4-benzoyl-2-thiocytidine as a precursor.
    • In trials, using dilute tert-butyl hydroperoxide in toluene has been noted to cause desulfurization, indicating careful control over reaction conditions is necessary to maintain the sulfur atom in the final product .
  2. Enzymatic Synthesis:
    • Enzymatic methods involve using tRNA nucleotidyl transferase to incorporate 2-thiocytidine into tRNA molecules. This approach ensures that the modified nucleoside is integrated into RNA with high fidelity .
  3. Photochemical Methods:
    • Photoreduction techniques have also been explored for synthesizing thiouridine derivatives, including 2-thiocytidine. These methods utilize light to drive reactions that introduce sulfur into nucleosides .
Molecular Structure Analysis

The molecular structure of 2-thiocytidine consists of a ribose sugar linked to a thiocarbonyl group at the second position instead of a carbonyl group found in standard cytidine.

Structural Details

Chemical Reactions Analysis

2-Thiocytidine participates in various chemical reactions that are crucial for its function within RNA.

Notable Reactions

  1. Phosphorylation:
    • Under specific conditions, 2-thiocytidine can undergo phosphorylation to form cyclic phosphates, which are important intermediates in nucleotide metabolism .
    • The reaction with diamidophosphate has been shown to yield cyclic phosphates after prolonged exposure under moist-paste conditions .
  2. Oxidation Reactions:
    • The thiocarbonyl group can react with oxidizing agents, leading to potential desulfurization or conversion into other sulfur-containing compounds .
  3. Base Pairing Modifications:
    • The presence of 2-thiocytidine in tRNA modifies its interaction with mRNA codons, particularly affecting wobble pairing due to steric hindrance introduced by the sulfur atom .
Mechanism of Action

The mechanism by which 2-thiocytidine exerts its effects primarily relates to its role in tRNA structure and function.

Mechanistic Insights

  • Wobble Base Pairing:
    • The incorporation of 2-thiocytidine at position 32 in tRNA alters codon recognition by affecting base pairing dynamics, specifically reducing the ability of inosine to wobble-pair with adenosine .
  • Thermodynamic Stability:
    • Studies indicate that modifications involving 2-thiocytidine lead to decreased thermal stability and altered conformational properties of tRNA molecules compared to unmodified counterparts .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-thiocytidine are influenced by its unique structural features.

Key Properties

  • Solubility: Generally soluble in water and polar solvents due to its ribose sugar.
  • Stability: The presence of sulfur can enhance stability against certain enzymatic degradation pathways but may also introduce susceptibility to oxidation.
  • Spectroscopic Characteristics: Characteristic absorption peaks can be observed in ultraviolet-visible spectroscopy due to electronic transitions associated with the thiocarbonyl group.
Applications

2-Thiocytidine has several important scientific applications, particularly in molecular biology and biochemistry.

Notable Applications

  1. tRNA Modification Studies:
    • Used extensively in studies investigating tRNA modifications and their effects on protein synthesis and codon recognition.
  2. Drug Development:
    • Potential applications as an antimetabolite in cancer therapy due to its structural similarity to natural nucleosides while exhibiting altered biological activity .
  3. Synthetic Biology:
    • Employed in synthetic biology for constructing modified RNA sequences that can exhibit novel functionalities or improved stability for therapeutic purposes.
Introduction to 2-Thiocytidine

Historical Discovery and Early Characterization

The identification of 2-thiocytidine (s²C) emerged from pioneering investigations into bacterial transfer ribonucleic acid (tRNA) modifications during the mid-20th century. Initial research in the 1960s revealed its presence in Escherichia coli tRNA species, particularly within the tRNA^Arg^ isoacceptors. Carbon and colleagues first documented this rare thiolated nucleoside in 1968, isolating it from E. coli tRNA hydrolysates using chromatographic techniques. This discovery positioned 2-thiocytidine among the earliest-known post-transcriptional RNA modifications linked to translational regulation [1] [3].

Subsequent studies elucidated its exclusive occurrence in specific tRNA families, notably tRNA^Arg^ and tRNA^Ser^, across bacterial species. The biosynthesis pathway was traced to the enzyme 2-thiocytidine synthase (TtcA), which catalyzes sulfur incorporation at position 2 of cytidine’s pyrimidine ring using cysteine as a sulfur donor. Early biochemical assays demonstrated that TtcA recognizes a conserved structural motif in the tRNA anticodon loop, underscoring the enzyme’s substrate specificity [1] [3].

Table 1: Key Milestones in 2-Thiocytidine Research

YearDiscoverySignificance
1968Isolation from E. coli tRNAFirst identification as a tRNA modification
1980sLink to TtcA enzymeBiosynthetic mechanism elucidated
2010sStructural role in codon restrictionMechanistic insights into wobble decoding

Structural and Chemical Definition

2-thiocytidine is a modified pyrimidine nucleoside characterized by the replacement of the oxygen atom at the 2-position of cytidine with a sulfur atom. Its systematic IUPAC name is 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione. The molecular formula is C~9~H~13~N~3~O~4~S, with a molecular weight of 259.28 g/mol [2] [3].

The thioamide group (-C=S) introduces significant electronic and steric alterations compared to unmodified cytidine:

  • Polarizability: Sulfur’s larger atomic radius enhances base stacking within RNA helices.
  • Hydrogen Bonding: The thiocarbonyl group acts as a weaker hydrogen bond acceptor than carbonyl, reducing stability in canonical C-G pairs.
  • Tautomerism: It exhibits keto-enol tautomerism, favoring the 2-keto form (thione) in physiological conditions, which influences base-pairing fidelity [3].

Structurally, the anti-conformation of the glycosidic bond predominates in RNA duplexes. X-ray crystallography of tRNA^Arg^ reveals that s²C32 disrupts the standard C32-A38 cross-loop hydrogen bond due to steric clashes between sulfur and adjacent functional groups. This distortion modulates anticodon loop flexibility [1] [3].

Table 2: Physicochemical Properties of Cytidine vs. 2-Thiocytidine

PropertyCytidine2-Thiocytidine
Chemical FormulaC~9~H~13~N~3~O~5~C~9~H~13~N~3~O~4~S
Hydrogen BondingStrong acceptorWeak acceptor
Tautomeric FormAmino-oxoAmino-thione (dominant)
pKa~4.2~8.5 (thiol group)

Biological Significance in RNA Modifications

2-thiocytidine serves as a critical regulator of translational fidelity and RNA structural dynamics. It occurs predominantly at position 32 in the tRNA anticodon loop—a hotspot for post-transcriptional modifications. This location places it adjacent to the anticodon triplet (positions 34–36), enabling direct influence over codon-anticodon interactions [1] [3] [5].

In E. coli, two tRNA^Arg^ isoacceptors (tRNA^Arg~1~^ and tRNA^Arg~2~^) decode six arginine codons. Both contain inosine at position 34 (I34) but differ at position 32: tRNA^Arg~1~^ features s²C32, while tRNA^Arg~2~^ has unmodified C32. This single modification difference restricts tRNA^Arg~1~^ from recognizing the CGA codon while permitting decoding of CGU and CGC. Mechanistically, s²C32 disrupts the U-turn conformation essential for ribosomal A-site binding when I34 attempts to wobble-pair with adenosine. This prevents non-canonical I-A pairing, thereby acting as a translational fidelity gatekeeper [1] [3].

Beyond codon restriction, s²C32 enhances thermodynamic stability of tRNA’s anticodon stem-loop. Nuclear magnetic resonance (NMR) studies confirm it promotes base stacking between positions 31–33 but concurrently increases conformational flexibility. This "rigid flexibility" balances the requirements for precise codon recognition and ribosomal accommodation [1] [5].

Evolutionarily, s²C is conserved in bacteria and archaea but absent in eukaryotes, suggesting lineage-specific adaptation of translational control mechanisms. Its presence correlates with optimization of codon usage in fast-growing bacteria, where translational speed and accuracy are paramount [3] [9].

Table 3: Biological Functions of 2-Thiocytidine in tRNA

FunctionMolecular MechanismBiological Outcome
Codon RestrictionDisruption of U-turn motif; I34-A steric clashPrevents CGA wobble decoding
Structural StabilityEnhanced base stacking in anticodon stemMaintains loop integrity
Dynamic FlexibilityAltered C32-A38 cross-loop interactionFacilitates ribosomal A-site entry

Mechanistic Insights from Structural Biology

X-ray crystallography of E. coli tRNA^Arg^ anticodon stem-loops bound to ribosomes reveals how s²C32 fine-tunes decoding:

  • In tRNA^Arg~2~^ (unmodified C32), I34 forms a wobble pair with the CGA codon’s adenosine, stabilized by a canonical U-turn.
  • In tRNA^Arg~1~^ (s²C32), the sulfur atom disrupts the bifurcated hydrogen bond between C32 and A38. This distortion propagates to position 34, forcing I34 into a suboptimal geometry that cannot accommodate adenosine. Molecular dynamics simulations corroborate that this strain prevents stable codon binding [1].

Similar effects occur in Saccharomyces cerevisiae tRNA^Ile^, where engineered s²C32 abolishes decoding of the AUA codon. This conservation implies a universal mechanism for restricting wobble flexibility via position 32 modifications [1].

Broader Implications for Epitranscriptomics

2-thiocytidine exemplifies how local chemical alterations in RNA exert global functional impacts. Its study has advanced understanding of:

  • Codon Bias: Organisms optimize tRNA modification profiles to match genomic codon frequencies.
  • Translational Regulation: Modifications act as "tuners" of ribosomal elongation kinetics.
  • RNA Structural Plasticity: Minimal chemical changes (O-to-S) induce conformational switches [5] [9].

Advances in liquid chromatography-mass spectrometry (LC-MS) and chemical sequencing techniques now enable precise mapping of s²C and related modifications, positioning it within the expanding landscape of epitranscriptomics [6] [8].

Properties

CAS Number

13239-97-9

Product Name

2-Thiocytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

InChI

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17)/t4-,6-,7-,8-/m1/s1

InChI Key

RHFUOMFWUGWKKO-XVFCMESISA-N

SMILES

C1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O

Synonyms

2-thiocytidine

Canonical SMILES

C1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=S)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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